2-[(difluoromethoxy)methyl]pyrrolidine 2-[(difluoromethoxy)methyl]pyrrolidine
Brand Name: Vulcanchem
CAS No.: 1595898-31-9
VCID: VC4747516
InChI: InChI=1S/C6H11F2NO/c7-6(8)10-4-5-2-1-3-9-5/h5-6,9H,1-4H2
SMILES: C1CC(NC1)COC(F)F
Molecular Formula: C6H11F2NO
Molecular Weight: 151.157

2-[(difluoromethoxy)methyl]pyrrolidine

CAS No.: 1595898-31-9

Cat. No.: VC4747516

Molecular Formula: C6H11F2NO

Molecular Weight: 151.157

* For research use only. Not for human or veterinary use.

2-[(difluoromethoxy)methyl]pyrrolidine - 1595898-31-9

Specification

CAS No. 1595898-31-9
Molecular Formula C6H11F2NO
Molecular Weight 151.157
IUPAC Name 2-(difluoromethoxymethyl)pyrrolidine
Standard InChI InChI=1S/C6H11F2NO/c7-6(8)10-4-5-2-1-3-9-5/h5-6,9H,1-4H2
Standard InChI Key PBWSPIRCCNCEFJ-UHFFFAOYSA-N
SMILES C1CC(NC1)COC(F)F

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Stereochemistry

2-[(Difluoromethoxy)methyl]pyrrolidine features a five-membered pyrrolidine ring (C₄H₈N) with a difluoromethoxy methyl (-O-CF₂-CH₃) substituent at the 2-position. The (2R)-stereoisomer is particularly notable, as enantioselectivity often enhances binding affinity to biological targets . The compound’s IUPAC name, (2R)-2-(difluoromethoxymethyl)pyrrolidine, reflects its absolute configuration.

Key Structural Data:

PropertyValueSource
Molecular FormulaC₆H₁₁F₂NO
Molecular Weight151.15 g/mol
SMILESC1CC@@HCOC(F)F
InChIKeyPBWSPIRCCNCEFJ-RXMQYKEDSA-N

Hydrochloride Salt Form

The hydrochloride salt (C₆H₁₂ClF₂NO, MW 187.61 g/mol) improves aqueous solubility and stability for pharmacological applications. Its InChIKey (DWXUAKBWGJJYCT-UHFFFAOYSA-N) distinguishes it from the free base .

Synthesis and Chemical Reactivity

Reactivity Profile

  • Nucleophilic Substitution: The difluoromethoxy group’s electronegativity stabilizes transition states, enabling reactions at the methyl position.

  • Hydrogen Bonding: The pyrrolidine nitrogen (H-bond donor) and ether oxygen (H-bond acceptor) facilitate interactions with biological targets .

Physicochemical Properties

Partitioning and Solubility

  • XLogP3: 1.2 (moderate lipophilicity) .

  • Hydrogen Bond Donors/Acceptors: 1/4, favoring moderate aqueous solubility .

  • Rotatable Bonds: 3, indicating conformational flexibility .

Spectroscopic and Analytical Data

  • Predicted Collision Cross Section (CCS): 133.8 Ų ([M+H]+ adduct) .

  • Exact Mass: 151.08087 Da .

Biological Applications and Mechanisms

Kinase Inhibition

In LRRK2 kinase inhibitors, analogous pyrrolidine derivatives demonstrate nanomolar potency. The difluoromethoxy group enhances ATP-binding site interactions, while the pyrrolidine ring’s pseudorotation optimizes spatial orientation .

Activity Comparison:

CompoundLRRK2 IC₅₀ (nM)Selectivity
(2R)-derivative 0.7High
(2S)-derivative 212Low

Metabolic Disease Therapeutics

Pyrrolidine derivatives act as dual PPARα/γ agonists, improving glucose metabolism and dyslipidemia in diabetic models. The difluoromethoxy group’s metabolic stability prolongs therapeutic effects .

Central Nervous System Targets

Structural analogs show anticonvulsant activity by modulating sodium channels. The fluorine atoms’ electronegativity may enhance blood-brain barrier penetration .

Recent Research Trends and Future Directions

Drug Optimization

  • SAR Studies: Methyl and trifluoromethyl substitutions at the pyrazole position improve microsomal stability .

  • Pro-drug Development: Ester derivatives enhance oral bioavailability .

Target Expansion

  • Neurodegenerative Diseases: LRRK2 inhibition for Parkinson’s therapy .

  • Anticancer Agents: Kinase targeting in oncology pipelines .

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